[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its systematic name is [(3R,6S)-6-methylpiperidin-3-yl]methanol hydrochloride, and it is classified under the category of piperidine derivatives. The compound has a molecular formula of and a molecular weight of approximately 165.66 g/mol, indicating its small size and potential for various biological activities .
This compound is derived from piperidine, a six-membered ring containing nitrogen. It is classified as an amine due to the presence of the nitrogen atom in its structure. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications in research and pharmaceuticals . The compound is cataloged under CAS number 2068138-08-7.
The synthesis of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride can be achieved through several methods involving the reaction of piperidine derivatives with aldehydes or alcohols. One common approach is to start with the appropriate piperidine precursor, which undergoes alkylation followed by reduction to yield the desired alcohol.
The molecular structure of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride features a piperidine ring with a methyl group at the sixth position and a hydroxymethyl group at the third position. The stereochemistry indicated by (3R,6S) suggests specific spatial arrangements that are crucial for its biological activity.
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride can participate in various chemical reactions typical of alcohols and amines:
These reactions are significant for developing derivatives that may exhibit enhanced pharmacological properties or modified solubility profiles .
The mechanism of action for [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. As a piperidine derivative, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways involved in neurological functions.
Research indicates that compounds similar to [(3R,6S)-6-Methylpiperidin-3-yl]methanol may modulate neurotransmitter release or inhibit reuptake mechanisms, which could lead to therapeutic effects in conditions such as anxiety or depression .
The partition coefficient (LogP) indicates hydrophilicity or lipophilicity, crucial for understanding bioavailability. For this compound, LogP values suggest moderate hydrophilicity .
[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride has various scientific uses:
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry and their potential impact on drug development efforts .
Piperidine, a six-membered nitrogen-containing heterocycle, represents one of the most fundamental structural motifs in modern pharmaceuticals. Over 7,000 piperidine-related scientific publications have emerged in the past five years alone, underscoring its critical role in drug design [3]. This saturated heterocycle provides conformational stability, enhances bioavailability, and enables targeted interactions with biological macromolecules. Piperidine derivatives are integral components in more than twenty classes of therapeutic agents, spanning antipsychotics, antivirals, anticancer drugs, and central nervous system (CNS) therapeutics [5]. Notable examples include the Alzheimer's drug donepezil (acetylcholinesterase inhibitor), the anticancer agent vinblastine (mitosis inhibitor), and the breast cancer therapeutic raloxifene (selective estrogen receptor modulator) [5] [8]. The structural versatility of the piperidine scaffold allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune pharmacological properties. Recent advances have particularly highlighted substituted piperidines like [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride as valuable synthons for complex molecule synthesis. These derivatives serve as chiral building blocks for drug candidates targeting neurological disorders, metabolic diseases, and infectious pathogens [4] [5]. Their prevalence in clinical candidates stems from favorable physiochemical properties including balanced lipophilicity, molecular rigidity, and hydrogen-bonding capacity that collectively enhance drug-like characteristics.
Table 1: Selected FDA-Approved Drugs Containing Piperidine Moiety
Drug Name | Therapeutic Category | Key Piperidine Functionalization |
---|---|---|
Donepezil | Alzheimer's disease | 1-Benzylpiperidine-4-yl derivative |
Raloxifene | Breast cancer prevention | N-piperidinyl ethoxy side chain |
Vinblastine | Anticancer (various) | Embedded piperidine in catharanthus alkaloid |
Paroxetine (Paxil) | Antidepressant (SSRI) | 4-phenylpiperidine derivative |
Clopidogrel (Plavix) | Antiplatelet agent | Methylpiperidine carboxylate |
The bioactivity of piperidine derivatives exhibits profound stereochemical dependence, particularly for 3,6-disubstituted variants. The [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride configuration exemplifies this stereochemical specificity, where the relative orientations of the 6-methyl and hydroxymethyl groups at positions 3 and 6 critically influence molecular recognition [2] [4]. Piperidine rings adopt distinct chair conformations where substituents occupy either equatorial (preferred) or axial positions, significantly affecting binding affinity to biological targets. The stereochemistry at C3 and C6 determines the spatial orientation of these functional groups relative to the heterocyclic nitrogen, creating unique three-dimensional pharmacophores [3] [4].
In the specific case of (3R,6S)-stereoisomer, the relative trans configuration positions the hydroxymethyl group equatorially when the nitrogen is protonated, enhancing hydrogen-bonding capabilities with target proteins. This stereochemical arrangement contrasts sharply with the (3R,6R) diastereomer listed in PubChem (CID 73011486), demonstrating how subtle stereochemical differences dramatically alter molecular topology [2]. Modern synthetic approaches emphasize stereoselective production of such disubstituted piperidines through asymmetric hydrogenation of pyridine precursors using chiral catalysts. Ruthenium and iridium complexes bearing P,N-ligands have demonstrated exceptional diastereoselectivity (>95% de) in synthesizing 2,6-disubstituted piperidines, while palladium-catalyzed hydrogenations enable access to fluorinated analogs with axial fluorine substituents [3]. These stereocontrolled methodologies address the pharmaceutical industry's critical need for enantioenriched building blocks like the title compound, where the specific (3R,6S) configuration potentially offers optimized binding to neurological targets compared to other stereoisomers.
Table 2: Stereochemical Variants of 6-Methylpiperidin-3-yl Methanol Hydrochloride
Stereochemistry | PubChem CID | Canonical SMILES | Relative Configuration |
---|---|---|---|
(3R,6S) | 1354349-66-8 | C[C@H]1CCC@@HCN1.Cl | Trans |
(3R,6R) | 73011486 | C[C@H]1CCC@HCN1.Cl | Cis |
Unspecified | 121305910 | CC1CCC(CO)CN1.Cl | Racemic |
The development of piperidine methanol derivatives reflects the broader evolution of synthetic organic chemistry and its pharmaceutical applications. Early 20th century approaches relied on classical pyridine reduction techniques using harsh conditions (e.g., sodium in ethanol), yielding racemic piperidine mixtures with limited stereochemical control [3]. These methods proved inadequate for preparing stereodefined analogs like 3,6-disubstituted piperidinemethanols. The discovery of catalytic hydrogenation systems in the mid-20th century represented a significant advancement, though early catalysts still exhibited poor stereoselectivity for multisubstituted piperidines [3].
The late 20th century witnessed transformative innovations in stereoselective synthesis. Beller's group pioneered heterogeneous cobalt catalysts supported on titanium nanoparticles that enabled acid-free hydrogenation of pyridines in aqueous media, producing piperidine derivatives with improved stereocontrol [3]. Concurrently, Qu and colleagues developed iridium(I) catalysts with chiral P,N-ligands for asymmetric hydrogenation of 2-substituted pyridinium salts, establishing routes to enantioenriched piperidines [3]. These methodologies addressed the pharmaceutical industry's growing need for complex chiral amines. The early 21st century brought further refinements, including Glorius's rhodium-catalyzed dearomatization/hydrogenation sequences for synthesizing all-cis-(multi)fluorinated piperidines and Grygorenko's multistep processes for cycloalkylpiperidines [3]. Modern catalytic systems now enable the practical synthesis of specific stereoisomers like [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride on meaningful scales, as evidenced by its commercial availability with documented stereochemistry (CAS 1354349-66-8) [4].
The compound's physicochemical properties—including its water solubility conferred by the hydrochloride salt and the amphiphilic character from the hydroxymethyl group—make it particularly valuable in contemporary drug formulation science. Recent applications extend beyond synthetic intermediates to active components in advanced delivery systems. Research demonstrates incorporation of piperidine derivatives into sodium alginate/poly(vinyl alcohol) polymeric films that maintain tissue contact and enable controlled therapeutic release [6]. These piperidine-containing films exhibit bioactive properties against microbial pathogens including P. aeruginosa and S. aureus, highlighting the compound's potential in next-generation drug delivery platforms [6]. The historical trajectory thus reveals a transformation from simple heterocyclic building blocks to sophisticated, stereodefined components enabling targeted therapeutic applications.
Table 3: Evolution of Synthetic Methods for Piperidine Methanol Derivatives
Era | Key Methodologies | Limitations | Advances Enabled |
---|---|---|---|
Early 20th c. | Classical reductions (Na/ethanol) | Racemic mixtures; harsh conditions | Basic piperidine scaffold access |
Mid 20th c. | Catalytic hydrogenation (Pd/C, PtO₂) | Limited stereoselectivity | Improved functional group tolerance |
Late 20th c. | Chiral homogeneous catalysts (Ru, Rh) | Sensitivity to air/moisture | Enantioselective hydrogenation |
21st c. | Advanced heterogeneous systems (Co, Ni, Ir) | High catalyst costs | Stereoselective 3,6-disubstituted derivatives |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2